molecular formula C11H7F3N2O2 B13169436 4-phenyl-2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid

4-phenyl-2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B13169436
M. Wt: 256.18 g/mol
InChI Key: LPTQKTRSHLWSHY-UHFFFAOYSA-N
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Description

4-Phenyl-2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid is a chemical compound that features a phenyl group, a trifluoromethyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted benzaldehyde and an appropriate amine, the imidazole ring can be formed through a series of condensation and cyclization reactions. The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-phenyl-2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid is investigated for applications in chemistry, biology, medicine, and industry. The presence of both a trifluoromethyl group and an imidazole ring in its structure gives it unique chemical and biological properties.

Chemical Structure and Properties
this compound has the molecular formula C11H7F3N2O2 and a molecular weight of 256.1806896 .

Scientific Research Applications

  • Chemistry It serves as a building block in synthesizing more complex organic molecules.
  • Biology It is studied for its potential to act as an enzyme inhibitor or receptor modulator.
  • Medicine It is explored for potential therapeutic effects, including anti-inflammatory and anticancer properties. Derivatives of this compound have demonstrated antiviral properties against viruses like cowpox and ectromelia . For example, ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate demonstrated a selectivity index of 919 .
  • Industry It is used to develop advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

The biological activity of compounds containing a trifluoromethyl group have been found to exhibit numerous pharmacological activities. Imidazole derivatives can affect a broad range of biological activities. The compound's activity can be attributed to several mechanisms:

  • Enzyme Inhibition Imidazole rings often inhibit enzymes, such as cyclooxygenases (COX), which are involved in inflammatory processes. A derivative of 1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid demonstrated potent inhibition of COX-1 and COX-2 enzymes, with IC50 values significantly lower than those of traditional anti-inflammatory drugs.
  • Antiviral Activity Derivatives of the compound demonstrate antiviral properties, particularly against viruses such as cowpox and ectromelia.

Preparation Methods

The synthesis of 1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid typically involves these steps:

  • Formation of the Imidazole Ring The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
  • Introduction of the Trifluoromethyl Group The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst.
  • Coupling with the Phenyl Ring The phenyl ring with the trifluoromethyl group can be coupled to the imidazole ring through a Suzuki-Miyaura cross-coupling reaction, using a palladium catalyst and boronic acid derivatives.

Mechanism of Action

The mechanism by which 4-phenyl-2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, influencing their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes. The phenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenylboronic acid: Shares the trifluoromethyl group but differs in the boronic acid functionality.

    4-Phenyl-2-(trifluoromethyl)butanoic acid: Similar in having a phenyl and trifluoromethyl group but differs in the carboxylic acid position and the absence of an imidazole ring.

Uniqueness

4-Phenyl-2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of the imidazole ring, phenyl group, and trifluoromethyl group in a single molecule allows for versatile applications and interactions that are not possible with simpler analogs.

Biological Activity

4-Phenyl-2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

  • Molecular Formula : C11_{11}H7_7F3_3N2_2O2_2
  • Molecular Weight : 256.18 g/mol
  • CAS Number : 78016-98-5

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The trifluoromethyl group is introduced to enhance the compound's biological activity by increasing its lipophilicity and electron-withdrawing properties, which can influence interactions with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of derivatives of imidazole compounds, including those with trifluoromethyl substitutions. For example, compounds similar to this compound have demonstrated inhibitory effects against various viruses, including orthopoxviruses.

CompoundIC50_{50} (μM)CC50_{50} (μM)Selectivity Index (SI)
Ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate0.45321.97919
Ethyl 1-hydroxyimidazole (non-cytotoxic)23.631825.5777

The selectivity index (SI), calculated as CC50_{50}/IC50_{50}, indicates a favorable therapeutic window for these compounds, suggesting low cytotoxicity alongside effective antiviral action .

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some derivatives exhibit low cytotoxicity, others may show moderate toxicity, which could limit their therapeutic applications. For instance, the presence of electron-withdrawing groups in the para-position has been correlated with reduced cytotoxicity and enhanced selectivity against viral targets .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific viral proteins or host cell pathways. Molecular docking studies suggest that the trifluoromethyl group facilitates pi-stacking and pi-cation interactions with amino acid residues in target proteins, enhancing binding affinity and inhibitory efficacy .

Case Studies and Research Findings

  • Antiviral Efficacy : A study demonstrated that a related compound showed significant inhibition against cowpox virus with an SI value indicating strong antiviral potential without high cytotoxicity .
  • Inhibitory Profiles : Another investigation found that various imidazole derivatives exhibited dual inhibitory effects against cholinesterases and β-secretase, suggesting potential applications in neurodegenerative diseases .
  • Selectivity Indices : The selectivity indices of several derivatives indicate promising candidates for further development in antiviral therapies, particularly those targeting HIV and other viral infections .

Properties

Molecular Formula

C11H7F3N2O2

Molecular Weight

256.18 g/mol

IUPAC Name

4-phenyl-2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)10-15-7(8(16-10)9(17)18)6-4-2-1-3-5-6/h1-5H,(H,15,16)(H,17,18)

InChI Key

LPTQKTRSHLWSHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C(F)(F)F)C(=O)O

Origin of Product

United States

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